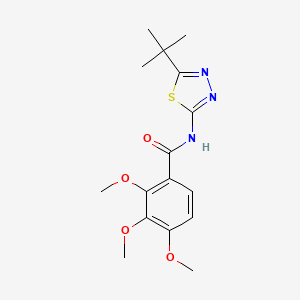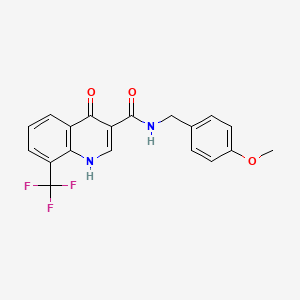![molecular formula C14H8ClN3O2S B15002015 5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B15002015.png)
5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazole ring and substituted with a chloro group and an isoxazolylmethylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxazole ring. The chloro group is then added through a halogenation reaction, and finally, the isoxazolylmethylsulfanyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H8ClN3O2S |
|---|---|
分子量 |
317.8 g/mol |
IUPAC 名称 |
5-chloro-2-(1,2-oxazol-3-ylmethylsulfanyl)-[1,3]oxazolo[4,5-h]quinoline |
InChI |
InChI=1S/C14H8ClN3O2S/c15-10-6-11-13(12-9(10)2-1-4-16-12)20-14(17-11)21-7-8-3-5-19-18-8/h1-6H,7H2 |
InChI 键 |
YUVAXIKUVMPOJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C3C(=C2N=C1)OC(=N3)SCC4=NOC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15001936.png)
![1,3-bis[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B15001953.png)
![methyl 3,4,5-trimethoxy-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzoate](/img/structure/B15001957.png)
![3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001964.png)
![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide](/img/structure/B15001966.png)
![6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B15001982.png)

![8-amino-2-anilino-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B15001994.png)
![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)


